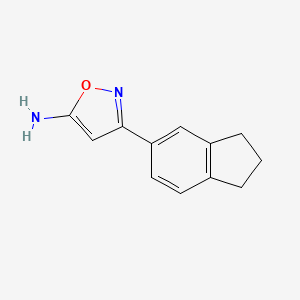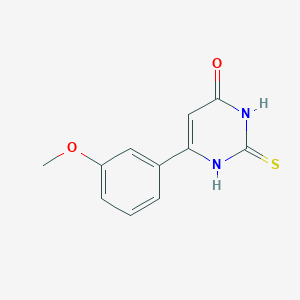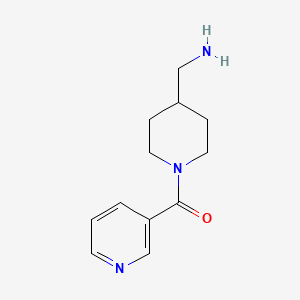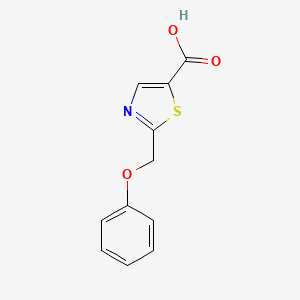
N-(4-ヒドロキシフェニル)-3-メチルチオフェン-2-カルボキサミド
説明
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, also known as 4-hydroxy-3-methylthiophene-2-carboxamide, is a synthetic molecule with a variety of applications in the field of science. It is used as a building block in organic synthesis, as a reagent in biochemical assays, and as an inhibitor of enzymes. Its structure is composed of a phenyl ring, a methylthiophene ring, and a carboxamide group. Its molecular weight is 226.31 g/mol.
科学的研究の応用
抗ウイルス用途
N-(4-ヒドロキシフェニル)-3-メチルチオフェン-2-カルボキサミド: , また、フェンレチニドまたは4-HPRとしても知られており、さまざまなフラビウイルスに対して有望なインビトロおよびインビボの抗ウイルス活性を示しています . デング熱ウイルスに対する効果的な血漿濃度を達成する有効性が研究されています。 この化合物の安全性記録は確立されていますが、臨床使用には、インビボでの有効性を制限する溶解度の低さにより課題があります .
癌研究
フェンレチニドは、全トランスレチノイン酸(ATRA)に対して耐性のある癌細胞株を含む、いくつかの種類の腫瘍を、1〜10μMの濃度で阻害する能力を示しています . これは、特に薬物耐性を研究し、新しい治療戦略を開発する際に、癌研究にとって貴重な化合物となっています。
薬物送達システム
フェンレチニドの溶解度とバイオアベイラビリティは研究の焦点となっており、インビボでの有効性を高めるためにさまざまな薬物送達システムが開発されています . 研究では、化合物の薬物動態プロファイルを改善するために、脂質ベースの製剤と自己乳化薬物送達システムが検討されています .
薬物動態の最適化
フェンレチニドのインビボ暴露プロファイルを評価するために、ヒト臨床使用のための既存の製剤を、新規の脂質ベースの製剤と比較した研究が行われています . これらの研究は、関連する制限を克服することを目指しています
作用機序
Target of Action
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, a synthetic retinoid derivative, has been investigated for potential use in the treatment of various diseases . It is known to target several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
The interaction of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide with its targets results in significant changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .
Biochemical Pathways
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide affects multiple biochemical pathways. It is reported to induce cytotoxicity by multiple mechanisms, including p53- and caspase-independent apoptosis and/or non-apoptotic mechanisms independent of classic retinoid receptors . The generation of reactive oxygen species (ROS) is also associated with its cytotoxicity .
Pharmacokinetics
It is known that it selectively accumulates in certain tissues, such as breast tissue, which may contribute to its effectiveness against certain types of cancer .
Result of Action
The molecular and cellular effects of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide’s action are significant. It causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action, efficacy, and stability of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be influenced by environmental factors. For instance, it has been found to accumulate preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer
生化学分析
Biochemical Properties
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydroceramide Δ4-desaturase 1, where N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide acts as an inhibitor. This inhibition affects the enzymatic activity, leading to alterations in the biosynthesis of ceramides, which are crucial components of cell membranes .
Additionally, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has been observed to interact with reactive oxygen species, influencing oxidative stress pathways. This interaction can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance .
Cellular Effects
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of reactive oxygen species, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can affect gene expression and cellular metabolism .
In certain cell types, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide has been found to induce apoptosis, a programmed cell death process. This effect is mediated through the activation of specific signaling pathways that lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide involves several key interactions at the molecular level. The compound binds to the active site of dihydroceramide Δ4-desaturase 1, inhibiting its enzymatic activity. This binding interaction disrupts the normal biosynthesis of ceramides, leading to alterations in cell membrane composition and function .
Furthermore, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can generate reactive oxygen species, which in turn modulate the activity of various signaling pathways. This modulation can result in changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term studies have shown that prolonged exposure to N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as the modulation of oxidative stress and inflammation. At high doses, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse outcomes.
Metabolic Pathways
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as dihydroceramide Δ4-desaturase 1, influencing the biosynthesis of ceramides. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of antioxidant enzymes and reactive oxygen species .
Transport and Distribution
Within cells and tissues, N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it can interact with biomolecules and exert its activity. This localization is crucial for the compound’s function, as it ensures that N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide reaches its intended targets within the cell .
特性
IUPAC Name |
N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSEOHBIDMEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)


amine](/img/structure/B1414734.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)


![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)


